Regioisomer Comparison: 1‑Oxo vs. 4‑Oxo Scaffold Properties
The placement of the oxo group at position 1 (target compound) versus position 4 (comparator CAS 473923‑54‑5) results in distinct computed physicochemical properties. The target compound exhibits an XlogP of 0.2 and a TPSA of 58.6 Ų . While the 4‑oxo isomer shares the same molecular formula (C₁₀H₁₆N₂O₃) and molecular weight (212.25 g mol⁻¹), the altered regioisomerism shifts the lactam NH position, predicting differences in hydrogen‑bonding geometry and metabolic stability that cannot be captured by formula‑level comparison alone [1].
Comparator (4-oxo): same formula, regioisomeric oxo – shifts H-bond geometry
| Evidence Dimension | Computed XlogP and TPSA |
|---|---|
| Target Compound Data | XlogP = 0.2; TPSA = 58.6 Ų |
| Comparator Or Baseline | Ethyl (6S,8aS)-4‑oxo‑octahydropyrrolo[1,2‑a]piperazine‑6‑carboxylate (CAS 473923‑54‑5); same formula and MW but regioisomeric oxo placement |
| Quantified Difference | XlogP difference not directly computable from available sources; TPSA expected identical due to same atom composition, but spatial distribution of polarity differs |
| Conditions | Computational prediction (XlogP3); Chem960 and Achemblock databases |
Why This Matters
Regioisomeric impurities or incorrect substitution patterns can alter hydrogen‑bonding networks, leading to divergent biological activity and synthetic intermediate utility, making accurate procurement of the 1‑oxo isomer critical for reproducible research.
- [1] Peng, Y. et al. (2004) 'Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists', Journal of Medicinal Chemistry, 47(23), pp. 5766–5777. View Source
